[(Anthracen-9-yl)methyl](trichloro)silane
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Overview
Description
(Anthracen-9-yl)methylsilane is an organosilicon compound that features an anthracene moiety attached to a silicon atom through a methylene bridge. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of anthracene with the reactivity of trichlorosilane.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Anthracen-9-yl)methylsilane can be synthesized through a reaction involving anthracene and trichloromethylsilane. The typical synthetic route involves the following steps:
Formation of the Grignard Reagent: Anthracene is first converted into its Grignard reagent by reacting with magnesium in the presence of anhydrous ether.
Reaction with Trichloromethylsilane: The Grignard reagent is then reacted with trichloromethylsilane under anhydrous conditions to yield (Anthracen-9-yl)methylsilane.
Industrial Production Methods
In an industrial setting, the production of (Anthracen-9-yl)methylsilane may involve the direct chlorination of anthracene followed by a reaction with silicon tetrachloride in the presence of a catalyst. This method ensures a higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methylsilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form (Anthracen-9-yl)methylsilane and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form (Anthracen-9-yl)methylsilane and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form poly[(Anthracen-9-yl)methyl]silane and alkali metal chlorides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Methanol or ethanol, often in the presence of a catalyst.
Reduction: Sodium or potassium, usually in an inert atmosphere to prevent oxidation.
Major Products Formed
Hydrolysis: (Anthracen-9-yl)methylsilane.
Alcoholysis: (Anthracen-9-yl)methylsilane.
Reduction: Poly[(Anthracen-9-yl)methyl]silane.
Scientific Research Applications
(Anthracen-9-yl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Explored for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of silicone polymers and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (Anthracen-9-yl)methylsilane involves the reactivity of the trichlorosilane group, which can undergo hydrolysis or alcoholysis to form silanols or alkoxysilanes. The anthracene moiety can participate in photochemical reactions, making the compound useful in applications requiring light-induced processes. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with biological molecules such as DNA .
Comparison with Similar Compounds
Similar Compounds
Methyltrichlorosilane: Similar in structure but lacks the anthracene moiety, making it less photoreactive.
Phenyltrichlorosilane: Contains a phenyl group instead of an anthracene moiety, resulting in different reactivity and applications.
Vinyltrichlorosilane: Features a vinyl group, which imparts different chemical properties compared to the anthracene moiety.
Uniqueness
(Anthracen-9-yl)methylsilane is unique due to the presence of the anthracene moiety, which imparts photoreactive properties not found in other trichlorosilane derivatives. This makes it particularly useful in applications involving light-induced reactions and photodynamic therapy.
Properties
CAS No. |
496938-39-7 |
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Molecular Formula |
C15H11Cl3Si |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
anthracen-9-ylmethyl(trichloro)silane |
InChI |
InChI=1S/C15H11Cl3Si/c16-19(17,18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 |
InChI Key |
QEQNFXYUEWELJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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